Trimedlure C

Description

Contextualization within Semiochemical Research

Chemical ecology is the study of chemically-mediated interactions between living organisms. The chemicals involved in this communication are known as semiochemicals. umn.edu These substances, released by one organism, elicit a behavioral or physiological response in another. plantprotection.pl Semiochemicals are broadly divided into two main categories: pheromones, which facilitate communication between members of the same species (intraspecific), and allelochemicals, which mediate interactions between different species (interspecific). umn.edu

Allelochemicals are further classified based on the outcome of the interaction. Among these are kairomones, which benefit the receiving organism but not the emitter. Trimedlure functions within this context. Although it is a synthetic molecule, it acts as a powerful lure, mimicking a natural compound that the target insect perceives as beneficial or significant, thus guiding it toward a trap. The use of such semiochemicals is a key component of Integrated Pest Management (IPM) programs, offering ecologically-sound strategies for monitoring and controlling insect pests by manipulating their behavior. plantprotection.plbioprotectionportal.com These strategies can include population monitoring, mass trapping, and mating disruption. plantprotection.plbioprotectionportal.comsuterra.com

Role as a Male-Specific Kairomone Analogue for Ceratitis capitata

Trimedlure is a powerful, male-specific attractant for the Mediterranean fruit fly, Ceratitis capitata. oup.commarketingarm.com This insect is a highly destructive pest that infests a wide variety of fruits, posing a significant threat to agriculture worldwide. researchgate.net Trimedlure is technically a parapheromone, or a kairomone analogue, as it is a synthetic substance that mimics a natural attractant, luring the male flies. The response of the male fly is to arrest its flight upon encountering the odor, which is believed to be associated with the localization of lekking sites for mating. oup.com

The compound itself is a complex mixture of eight isomers of tert-butyl 4- and 5-chloro-2-methylcyclohexanecarboxylate. bioone.orgnih.govresearchgate.net Research has demonstrated that the biological activity of Trimedlure is not uniform across its various isomers. The attractiveness is primarily attributed to the four trans-isomers, with extensive research focused on identifying the most potent component to improve the efficacy of medfly lures. researchgate.netresearchgate.net

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the link between the molecular structure of each isomer and its attractiveness to the male medfly. nih.govresearchgate.net These studies have consistently identified one specific isomer, Trimedlure C, as the most attractive component of the mixture.

Relative Attractiveness of Trimedlure trans-Isomers to Male Ceratitis capitata

Field test data indicates a clear hierarchy in the attractiveness of the four primary trans-isomers of Trimedlure.

| Isomer Designation | Relative Attractiveness |

|---|---|

| Trimedlure C | Most Attractive |

| Trimedlure A | Moderately Attractive |

| Trimedlure B1 | Less Attractive |

| Trimedlure B2 | Least Attractive |

Historical Development and Significance in Entomological Studies

The development of Trimedlure marked a significant advancement in the management of the Mediterranean fruit fly. It was first synthesized and reported in 1961 by Beroza and colleagues as a more potent attractant than its precursor, medlure. bioone.org Since its discovery, Trimedlure has become an essential tool for entomological studies and large-scale pest management programs, particularly for the early detection and monitoring of medfly populations. bioone.org

Initially, Trimedlure was deployed in liquid form, typically applied to cotton wicks placed inside insect traps. bioone.org While effective, this method had limitations due to the high volatility of the liquid, which resulted in a relatively short field longevity of only two to four weeks. bioone.org This necessitated frequent and costly servicing of the trap networks.

To address this issue, research in subsequent decades focused on developing controlled-release dispensers. This led to the creation of solid polymeric plugs containing Trimedlure. bioone.orgresearchgate.net These plugs were designed to reduce the rate of volatilization, thereby increasing the effective field life of the lure significantly. researchgate.netbioone.org The polymeric plug dispenser, typically containing 2 grams of Trimedlure, demonstrated equivalent attractiveness to the liquid form but with much greater longevity and has become the standard for most medfly detection programs worldwide. bioone.orgresearchgate.net The sustained and widespread use of Trimedlure-baited traps is fundamental to quarantine efforts and the management of this invasive pest, underscoring its historical and ongoing significance in applied entomology.

Structure

3D Structure

Properties

CAS No. |

5748-23-2 |

|---|---|

Molecular Formula |

C12H21ClO2 |

Molecular Weight |

232.74 g/mol |

IUPAC Name |

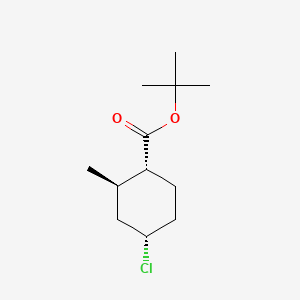

tert-butyl (1R,2R,4S)-4-chloro-2-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |

InChI Key |

APMORJJNVZMVQK-KXUCPTDWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](CC[C@H]1C(=O)OC(C)(C)C)Cl |

Canonical SMILES |

CC1CC(CCC1C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Chemical Structure, Synthesis, and Derivatization in Research

Stereoisomeric Composition and Nomenclature

Trimedlure is composed of eight pairs of enantiomers, which are categorized based on the relative orientation of the 2-methyl and 1-carboxylate groups on the cyclohexane (B81311) ring. senasica.gob.mx This gives rise to four trans isomers and four cis isomers, each of which is a racemic mixture of two enantiomers. senasica.gob.mxresearchgate.net The isomers are designated by letters for ease of reference in research. researchgate.netsenasica.gob.mx

Trans Isomers (A, B1, B2, C)

The trans isomers, where the methyl and carboxylate groups are on opposite sides of the cyclohexane ring, are considered the primary attractive components of the commercial Trimedlure mixture. researchgate.netoup.com These isomers differ in the position (C4 or C5) and stereochemistry of the chlorine atom. senasica.gob.mx The four trans isomers are designated A, B1, B2, and C. oup.com

Of these, isomer C has been identified as the most biologically active. oup.com Specifically, the (1S,2S,4R) enantiomer of isomer C is the most potent attractant for the Mediterranean fruit fly. researchgate.netnih.gov The (1R,2R,5S) enantiomer of isomer A also demonstrates significant attractive properties. researchgate.netnih.gov

The nomenclature for the four racemic trans isomers is as follows:

TML-A: tert-butyl trans-5-chloro-trans-2-methylcyclohexane-1-carboxylate senasica.gob.mx

TML-B1: tert-butyl cis-5-chloro-trans-2-methylcyclohexane-1-carboxylate senasica.gob.mx

TML-B2: tert-butyl trans-4-chloro-trans-2-methylcyclohexane-1-carboxylate senasica.gob.mx

TML-C: tert-butyl cis-4-chloro-trans-2-methylcyclohexane-1-carboxylate senasica.gob.mx

| Isomer Designation | Chemical Name | Chlorine Position | Chlorine Configuration |

|---|---|---|---|

| A | tert-butyl trans-5-chloro-trans-2-methylcyclohexane-1-carboxylate | 5 | trans |

| B1 | tert-butyl cis-5-chloro-trans-2-methylcyclohexane-1-carboxylate | 5 | cis |

| B2 | tert-butyl trans-4-chloro-trans-2-methylcyclohexane-1-carboxylate | 4 | trans |

| C | tert-butyl cis-4-chloro-trans-2-methylcyclohexane-1-carboxylate | 4 | cis |

Cis Isomers (V, W, X, Y)

The cis isomers, where the methyl and carboxylate groups are on the same side of the ring, are generally less attractive than their trans counterparts. senasica.gob.mx They are designated V, W, X, and Y. researchgate.net Each cis isomer corresponds to a trans isomer, differing in the stereochemistry of the methyl and carboxylate groups. senasica.gob.mx While most cis isomers show weak activity, isomer TML-Y has been found to be attractive and long-lasting. researchgate.net

The structural relationships between the cis and trans isomers have been established as follows:

TML-Y is the cis counterpart of TML-A . senasica.gob.mx

TML-V is the cis counterpart of TML-B1 . senasica.gob.mx

TML-X is the cis counterpart of TML-B2 . senasica.gob.mx

TML-W is the cis counterpart of TML-C . senasica.gob.mx

| Isomer Designation | Corresponding Trans Isomer | Chemical Name |

|---|---|---|

| V | B1 | tert-butyl trans-5-chloro-cis-2-methylcyclohexane-1-carboxylate |

| W | C | tert-butyl trans-4-chloro-cis-2-methylcyclohexane-1-carboxylate |

| X | B2 | tert-butyl cis-4-chloro-cis-2-methylcyclohexane-1-carboxylate |

| Y | A | tert-butyl cis-5-chloro-cis-2-methylcyclohexane-1-carboxylate |

Advanced Synthetic Methodologies for Isomer Generation

The synthesis of Trimedlure typically results in a mixture of isomers, necessitating advanced methods to isolate or selectively synthesize the most active components. wikipedia.org

Acid-Catalyzed Esterification Approaches

The standard synthesis of Trimedlure involves a two-step process. The first step is the addition of hydrogen chloride to trans-6-methyl-3-cyclohexenecarboxylic acid. This hydrochlorination step is not stereospecific and results in a mixture of the 4-chloro and 5-chloro isomers of trans-2-methylcyclohexanecarboxylic acid. wikipedia.org

The second step is an acid-catalyzed esterification of this acid mixture with isobutene to form the final tert-butyl ester. wikipedia.org This reaction creates the mixture of Trimedlure isomers. While effective for producing the attractant mixture, this method does not provide control over the specific stereoisomers generated.

Stereoselective Synthesis of Enantiomers

Given that the biological activity of Trimedlure resides primarily in a single enantiomer of isomer C, research has focused on the stereoselective synthesis of this specific compound. nih.gov The synthesis of the (1S,2S,4R) enantiomer of isomer C, the most active component, has been a key objective to produce a more efficient attractant. researchgate.netnih.gov Similarly, methods for the enantioselective synthesis of Ceralure, an iodo-analog of Trimedlure, have been developed, demonstrating the feasibility of producing specific, highly active enantiomers for this class of compounds. nih.gov These synthetic routes are critical for potential commercialization and to reduce the environmental impact by using only the active isomer. researchgate.net

Strategies for Intermediate Recycling in Synthesis

In complex syntheses that produce multiple isomers, the efficiency and cost-effectiveness can be significantly improved by recycling unwanted byproducts. In the synthesis of Ceralure B1, a potent iodo-analog of Trimedlure, a key strategy involves the recycling of an undesired trans,trans acid intermediate. iaea.org

Analogue Development and Chemical Modification Studies

The development of analogues and chemical modifications of Trimedlure, a potent attractant for the male Mediterranean fruit fly (Ceratitis capitata), has been a significant area of research aimed at enhancing its efficacy and persistence. oup.com These studies have primarily focused on modifications of the substituents on the cyclohexane ring, particularly through halogenation and alterations of various functional groups.

Halogenated Analogues (e.g., Iodo-Analogues like Ceralure)

A notable advancement in the development of more effective attractants has been the synthesis of halogenated analogues of Trimedlure. Among these, iodo-analogues, collectively known as Ceralure, have shown considerable promise. researchgate.netgoogle.com Ceralure is a mixture of sixteen regio- and stereoisomers of ethyl 4(and 5)-iodo-2-methylcyclohexane-1-carboxylate. google.com Research has demonstrated that Ceralure is not only more potent but also more persistent than Trimedlure. google.comtci-thaijo.org

One of the most active isomers of Ceralure is Ceralure B1, which is ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate. researchgate.netiaea.org Field tests have shown that Ceralure B1 is significantly more attractive to Mediterranean fruit fly males than other Ceralure isomers and Trimedlure C. researchgate.net In fact, studies have indicated that the racemic Ceralure B1 can be several times more attractive than the standard Trimedlure. iaea.org The synthesis of Ceralure B1 has been a subject of research to improve yields and make it economically viable for widespread use. google.comiaea.org A practical synthesis method starts with commercially available trans-6-methyl-3-cyclohexene-1-carboxylic acid, which is converted in several steps to the final product. iaea.org

Further investigations into halogenated analogues have revealed that other halogens can also be substituted at the 4 and 5 positions of the cyclohexane ring. oup.com Studies have evaluated bromo- and even trifluoroethyl ester analogues. For instance, ethyl 4(and 5)-bromo-trans-2-methylcyclohexane-1-carboxylate was found to be a very persistent lure. oup.com Another promising compound, trifluoroethyl 4(and 5)-iodo-trans-2-methylcyclohexane-l-carboxylate, was identified as a highly attractive and persistent lure. oup.com Research has shown that thirteen halogen analogs of Trimedlure exhibited initial attractancy that was not significantly different from that of Trimedlure itself. oup.com

Table 1: Comparison of Halogenated Trimedlure Analogues

| Compound Name | Chemical Structure | Key Findings | Citations |

|---|---|---|---|

| Ceralure | Mixture of 16 regio- and stereoisomers of ethyl 4(and 5)-iodo-2-methylcyclohexane-1-carboxylate | More potent and persistent attractant than Trimedlure. | researchgate.netgoogle.com |

| Ceralure B1 | Ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate | The most attractive isomer of Ceralure. | researchgate.netiaea.org |

| Ethyl 4(and 5)-bromo-trans-2-methylcyclohexane-l-carboxylate | Bromo-analogue of Trimedlure | A very persistent lure for C. capitata. | oup.com |

| Trifluoroethyl 4(and 5)-iodo-trans-2-methylcyclohexane-l-carboxylate | Trifluoroethyl ester and iodo-analogue | Especially attractive and persistent lure. | oup.com |

Structural Variants and Functional Group Modifications

Beyond halogenation, extensive research has been conducted on various other structural modifications of the Trimedlure molecule to understand the structure-activity relationship. oup.com These studies have involved altering the ester group and the substituents on the cyclohexane ring.

A systematic evaluation of sixty-eight structural variants of Trimedlure revealed the relative importance of its different chemical moieties. oup.com It was determined that the 1-tert-butyl carboxylate and the 4(and 5)-chloro substituents can be replaced with other groups without a significant loss of attractiveness. oup.com However, the 2-methyl group appears to be crucial for high levels of attraction. oup.com

Modifications to the ester group have included the synthesis of various alkyl and haloalkyl esters. The replacement of the tert-butyl group with other esters has been explored to modulate the volatility and persistence of the lure. oup.com For example, the trifluoroethyl ester in one of the iodo-analogues contributed to its high performance. oup.com

The position and nature of the halogen on the cyclohexane ring have also been a focus of study. The commercial Trimedlure itself is a mixture of isomers with chlorine at the 4 and 5 positions. nih.gov The separation and testing of individual isomers of both Trimedlure and Ceralure have been instrumental in identifying the most active configurations. researchgate.netresearchgate.net For Trimedlure, the 'C' isomer (tert-butyl cis-4-chloro-trans-2-methylcyclohexanecarboxylate) is the most attractive. researchgate.netgoogle.com

These detailed studies on structural variants and functional group modifications have provided valuable insights into the chemical features required for optimal attraction of the Mediterranean fruit fly, guiding the development of more effective and longer-lasting lures. oup.comresearchgate.net

Table 2: Key Structural Modifications of Trimedlure and Their Effects

| Modification | Example Compound/Group | Effect on Attractiveness | Citations |

|---|---|---|---|

| Ester Group Modification | Trifluoroethyl esters | Can enhance persistence and attractiveness. | oup.com |

| Halogen Substitution | Iodo- and Bromo-analogues | Can significantly increase potency and persistence compared to chloro-analogues. | oup.comresearchgate.net |

| 2-Methyl Group | Removal or modification | Appears to be critical for high levels of attraction. | oup.com |

| Isomeric Configuration | Trimedlure C isomer, Ceralure B1 isomer | Specific stereoisomers exhibit significantly higher attractancy. | researchgate.netgoogle.com |

Quantitative Structure Activity Relationships Qsar and Molecular Interactions

Computational Approaches to Structure-Activity Correlation

Computational chemistry offers powerful tools to investigate the relationship between molecular structure and attractiveness to the Mediterranean fruit fly. nih.gov These methods allow for the detailed analysis of molecular properties that are believed to be crucial for receptor binding and subsequent biological response.

Molecular modeling is a cornerstone of computational analysis, enabling the construction and manipulation of three-dimensional molecular structures. google.compharmdbm.com For Trimedlure, computer-aided molecular modeling has been employed to study the various isomers and their enantiomers. researchgate.netresearchgate.net This involves determining the lowest energy conformations of the molecules, which are the most likely shapes they will adopt in a biological system. future4200.com

Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. google.com By identifying the preferred conformations of different Trimedlure isomers, researchers can gain insights into the specific shapes that are most effective at interacting with the fly's olfactory receptors. future4200.com This analysis is crucial because the three-dimensional arrangement of atoms is a key determinant of a molecule's ability to bind to its target receptor. nih.gov

QSAR studies utilize molecular descriptors, which are numerical values that characterize specific properties of a molecule. dergipark.org.trhufocw.org For Trimedlure isomers, several molecular descriptors have been investigated to establish a correlation with their attractiveness to male medflies. nih.govresearchgate.net These include:

Molecular Volume and Surface Area: These descriptors provide information about the size and shape of the molecule. The van der Waals (VdW) volume and surface area are often calculated to understand the steric requirements for binding to the olfactory receptor. researchgate.netnih.gov

Torsion Angles: A torsion angle, or dihedral angle, describes the rotation around a chemical bond. google.com In QSAR studies of Trimedlure, specific torsion angles have been identified as being correlated with biological activity, suggesting that the relative orientation of different parts of the molecule is critical. nih.govresearchgate.net

Interatomic Distances: The distances between specific atoms within the Trimedlure molecule have also been shown to be important for its attractiveness. nih.govresearchgate.net These distances can define the precise geometry required for a successful interaction with the receptor.

A quantitative structure-activity relationship was proposed that linked a molecular measurement in cubic angstroms (ų) of the TML structure to the number of male medflies captured. researchgate.netresearchgate.net

Table 1: Molecular Descriptors Used in Trimedlure QSAR Studies

| Descriptor Category | Specific Descriptors Investigated | Relevance to Biological Activity |

| Steric Properties | Molecular Volume, Van der Waals Volume, Surface Area | Defines the size and shape constraints for receptor binding. |

| Geometric Properties | Torsion Angles, Interatomic Distances | Determines the specific 3D arrangement of atoms crucial for interaction. |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a profound role in the biological activity of Trimedlure. uou.ac.inmdpi.com The different spatial arrangements of the same atoms, known as stereoisomers, can exhibit vastly different levels of attractiveness to the Mediterranean fruit fly.

Trimedlure is a mixture of eight stereoisomers, and their effectiveness as attractants varies significantly. psu.edu Field tests have consistently demonstrated a clear hierarchy of attractiveness among the isomers. psu.edusenasica.gob.mx

The trans-isomer TML-C is the most potent and long-lasting attractant. psu.eduoup.com Following TML-C in efficacy is TML-A. psu.edusenasica.gob.mx The two other trans-isomers, TML-B1 and TML-B2, are considerably less attractive. psu.edusenasica.gob.mx Interestingly, while TML-B2 is one of the most persistent isomers, it is also the least attractive. senasica.gob.mx Among the cis-isomers, TML-Y was found to be surprisingly attractive, whereas the other cis-isomers (V, W, and X) were relatively unattractive. psu.edu

The established order of efficacy for the individual racemic isomers is TML-C > TML-A > TML-B1 ≈ TML-B2. psu.edu

Table 2: Relative Attractiveness of Trimedlure Isomers

| Isomer | Relative Attractiveness |

| TML-C | Highest |

| TML-A | High |

| TML-B1 | Low |

| TML-B2 | Lowest |

| TML-Y (cis) | Attractive |

| TML-V, W, X (cis) | Unattractive |

This table is a qualitative representation based on multiple field studies.

The influence of stereochemistry extends to the level of enantiomers, which are non-superimposable mirror images of each other. uou.ac.in Research has shown that the olfactory receptors of the Mediterranean fruit fly can distinguish between different enantiomers of Trimedlure isomers, a phenomenon known as enantiomeric specificity. researchgate.net

The most biologically active enantiomer of Trimedlure is the (1S,2S,4R) enantiomer of isomer C. researchgate.netncats.io This highlights the highly specific nature of the interaction between the attractant molecule and the fly's olfactory receptors. Similarly, the (1R,2R,5S) enantiomer of isomer A is significantly more attractive than its optical antipode. researchgate.net This enantiomeric specificity underscores the importance of a precise three-dimensional fit between the ligand (the Trimedlure enantiomer) and its receptor for eliciting a strong behavioral response. nih.gov

Theoretical Frameworks of Ligand-Receptor Binding

The interaction between Trimedlure C and the olfactory receptors of the Mediterranean fruit fly can be understood through established theoretical frameworks of ligand-receptor binding. uam.esnih.gov These models describe how a ligand, such as a Trimedlure isomer, binds to a receptor protein to initiate a biological response. britannica.com

The fundamental principle is the "lock and key" or, more accurately, the "induced fit" model. wikipedia.org In this model, the ligand possesses a specific three-dimensional shape and distribution of chemical properties that are complementary to a binding site on the receptor. nih.gov Upon binding, the receptor may undergo a conformational change, which in turn triggers a cascade of intracellular events leading to the perception of the odor and the subsequent attraction behavior. britannica.comfrontiersin.org

The binding process is governed by the law of mass action, where the rate of association of the ligand and receptor is proportional to their concentrations, and the rate of dissociation is proportional to the concentration of the ligand-receptor complex. uam.es The affinity of a ligand for its receptor is a measure of how tightly it binds. In the case of Trimedlure, the high potency of the (1S,2S,4R)-TML-C enantiomer suggests it has a high affinity for a specific olfactory receptor in the male Mediterranean fruit fly. researchgate.net

The interaction is driven by various non-covalent forces, including van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding between the ester group of Trimedlure and amino acid residues in the receptor's binding pocket. wikipedia.org The precise nature and strength of these interactions determine the specificity and strength of the binding, and consequently, the degree of attraction. nih.gov

Hypothesized Molecular Targets in Olfactory Receptors

The biological activity of Trimedlure C as a potent attractant for the male Mediterranean fruit fly, Ceratitis capitata, is initiated through its interaction with specific molecular targets within the insect's olfactory system. The primary hypothesized targets are olfactory receptors (ORs) located on the dendritic membranes of olfactory receptor neurons (ORNs) housed within the fly's antennae. senasica.gob.mx These ORs are a class of G protein-coupled receptors (GPCRs) that recognize and bind to specific volatile molecules, a process that initiates a signal transduction cascade leading to a behavioral response. ebi.ac.ukfrontiersin.orgnih.gov

While the precise receptor protein that binds Trimedlure C has not been definitively identified, the mechanism is understood to involve the binding of the ligand to one or more of these ORs. The interaction is thought to be highly specific, given the differential attractiveness observed among the various isomers of Trimedlure. researchgate.netnih.gov The most biologically active enantiomer is the (1S,2S,4R) form of isomer C. ncats.io

In addition to the olfactory receptors themselves, other proteins within the sensillum lymph are believed to play a crucial role in the olfactory process. Odorant-binding proteins (OBPs) are small, soluble proteins that are thought to capture and transport hydrophobic odorant molecules like Trimedlure C through the aqueous environment of the sensillum lymph to the ORs. senasica.gob.mxresearchgate.net Research on the medfly has evaluated the binding affinity of specific OBPs, such as CcapOBP22, to Trimedlure, suggesting their involvement in the initial stages of odor perception. researchgate.net The binding of Trimedlure to these OBPs may facilitate its delivery to the receptor or even play a role in its deactivation after signaling.

Partitioning of the volatile Trimedlure C molecule from the air into the sensillum lymph.

Encapsulation by an Odorant-Binding Protein (OBP).

Transport across the lymph to the dendritic membrane of an olfactory receptor neuron.

Binding to a specific Olfactory Receptor (OR), a G protein-coupled receptor.

Activation of the OR, triggering an intracellular signaling cascade that results in neuron depolarization and signal transmission to the brain.

This multi-protein interaction highlights the complexity of the olfactory response and provides several potential molecular targets for understanding the potent attractant nature of Trimedlure C.

Ligand-Binding Pocket Analysis (e.g., Van der Waals maps)

The relationship between the molecular structure of Trimedlure isomers and their biological activity has been investigated through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govsenasica.gob.mx These analyses aim to correlate specific structural features of the molecules with their effectiveness as attractants. Computer-aided molecular modeling has been a key tool in these investigations, allowing for the examination of three-dimensional molecular properties. nih.govresearchgate.net

A significant aspect of this research involves the analysis of the ligand-binding pocket of the target olfactory receptor, even without the receptor's structure being fully elucidated. This is achieved by comparing the molecular shapes and properties of different isomers. Studies have used Van der Waals (VdW) maps to analyze the molecular volume and surface area of the various Trimedlure isomers. nih.govresearchgate.net By superimposing the structures of less active isomers onto the most active isomer, Trimedlure C ((1S,2S,4R)-TML-C), researchers can identify common and disparate volumes and surface areas. nih.govresearchgate.net

This approach helps to define the steric and electronic requirements of the receptor's binding pocket. The logic is that the most active isomer, Trimedlure C, represents the best "fit" for the binding site. Therefore, its molecular shape and volume define the optimal conformation for ligand binding. nih.govresearchgate.net

Research has demonstrated a correlation between attractiveness and several molecular descriptors, including molecular volume, surface area, a specific torsion angle, and an interatomic distance. researchgate.netnih.gov These descriptors help to model the essential features a molecule must possess to effectively interact with the binding pocket.

Table 1: Molecular Descriptors in Trimedlure QSAR Studies

| Descriptor | Significance in QSAR Analysis | Reference |

|---|---|---|

| Molecular Volume | Correlates molecular size with the capacity to fit within the receptor's binding pocket. Used in VdW map analysis. | nih.govnih.govresearchgate.net |

| Molecular Surface Area | Relates to the extent of interaction (e.g., Van der Waals forces) between the ligand and the receptor. Also determined from VdW maps. | nih.govnih.govresearchgate.net |

| Torsion Angle | Defines the specific 3D conformation of the molecule, which is critical for proper orientation within the binding site. | nih.govsenasica.gob.mx |

| Interatomic Distance | Specifies the distance between key atoms in the molecule, which must match corresponding interaction points in the receptor pocket. | nih.govsenasica.gob.mx |

The analysis of Van der Waals maps from staggered and superimposed fittings of different enantiomers with the highly attractive (1S,2S,4R)-TML-C isomer provides insights into the structure-activity relationships. nih.govresearchgate.net These computational methods essentially map out the "negative space" of the binding pocket, revealing which structural attributes enhance or detract from the molecule's ability to bind and activate the receptor.

Biological Mechanisms of Attraction and Behavioral Ecology

Neurophysiological Responses to Trimedlure C

The attraction of male C. capitata to Trimedlure C begins with the detection of the molecule by the fly's olfactory system. This process involves specialized neurons and dedicated neural pathways that translate the chemical signal into a behavioral response.

Commercial Trimedlure is a mix of several isomers, with the trans-isomers being the most biologically active. slu.se Electrophysiological studies, such as electroantennography (EAG) and gas chromatography-coupled electroantennographic detection (GC-EAD), have been instrumental in determining the specific responses of C. capitata's olfactory receptor neurons (ORNs) to these different components. usda.govsenasica.gob.mx The C isomer in its trans configuration, with an axial 4-chloro group, is recognized as the most attractive component to male medflies. slu.se

GC-EAD analyses allow for the identification of specific compounds within a mixture that elicit an antennal response. slu.se Such studies have confirmed that specific isomers within the commercial Trimedlure blend are responsible for the strong antennal signals. usda.gov While much research has focused on identifying natural attractants from sources like tea tree oil and ginger root oil, the electrophysiological responses to Trimedlure isomers remain a key benchmark. usda.govdergipark.org.tr For instance, GC-EAD has been used to identify multiple antennally-active compounds from various essential oils, and the responses are often compared to the known activity of Trimedlure. usda.gov

Table 1: Electrophysiological and Behavioral Activity of Trimedlure Isomers on Ceratitis capitata Males

| Isomer | Configuration | Relative Attractiveness | EAG Response Characteristic |

|---|---|---|---|

| Trimedlure A | trans | Attractive | Normal Recovery |

| Trimedlure B1 | trans | Attractive | Normal Recovery |

| Trimedlure B2 | trans | Attractive | Normal Recovery |

| Trimedlure C | trans | Highly Attractive | Long Recovery Phase senasica.gob.mx |

| cis-Isomers | cis | Practically Unattractive researchgate.net | Not typically reported as 'long recovery' |

Once ORNs in the antenna are activated by Trimedlure C, the neural signal travels to the primary olfactory processing center in the insect brain, the antennal lobe (AL). d-nb.infonih.gov The AL is comprised of distinct, spherical structures called glomeruli, where the axons of the ORNs synapse with local interneurons and projection neurons. d-nb.infokenhub.com In C. capitata, the ALs contain approximately 53 glomeruli. d-nb.infonih.gov This number is consistent with that found in other dipteran species. d-nb.info

The axons from the ORNs project from the antennae and maxillary palps to the AL. fao.org These sensory neurons transmit the odor information, which is then processed within the glomeruli. kenhub.com The processed information is subsequently relayed by projection neurons from the AL to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and can lead to a behavioral response. nih.govclinmedjournals.org

Studies on C. capitata have revealed that the ALs are organized with glomeruli packed more tightly in the anterior part. d-nb.infonih.gov Furthermore, research has identified sexual dimorphism in the size of seven of these glomeruli, suggesting specialized olfactory processing related to sex-specific behaviors, which would include response to male-specific lures like Trimedlure. nih.govresearchgate.net Although the specific glomeruli that respond to Trimedlure C have not been definitively mapped, the anatomical framework for a dedicated pathway exists. The signal's journey from the antennal receptors through the olfactory nerve (cranial nerve I) to the specific glomeruli in the AL, and then on to higher cortical regions, constitutes the sensory pathway for the perception of Trimedlure C. kenhub.comnih.gov

Behavioral Responses of Ceratitis capitata Males

The neurophysiological detection of Trimedlure C culminates in a series of observable behaviors in male medflies, ranging from directed flight to complex social interactions like lekking.

Upon detecting a plume of Trimedlure C, male medflies exhibit a characteristic upwind flight pattern to locate the source. researchgate.netpsu.edu This behavior, known as positive anemotaxis, involves flying against the wind, using the odor plume as a guide. sjp.ac.lkdtic.mil Wind tunnel studies have been crucial in dissecting this behavior. Research has shown that a plume of Trimedlure can induce upwind zigzagging flight in male C. capitata. researchgate.netsjp.ac.lk This zigzagging trajectory is a common strategy used by flying insects to stay within a meandering odor plume while making progress toward its source. dtic.mil The flight pattern suggests that the fly uses the intermittent detection of the odor at the edges of the plume to correct its course. psu.edusjp.ac.lk

The movement of the flies is not random but a directed response to the chemical stimulus. psu.edusjp.ac.lk This chemically-mediated orientation allows males to efficiently locate potential mating sites, which the Trimedlure lure effectively mimics. dtic.mil

In nature, male C. capitata engage in lekking, a mating strategy where males aggregate at specific sites, establish territories, and perform courtship displays to attract females. researchgate.netflvc.orgpreprints.org These displays often involve the release of a male sex pheromone to call females. researchgate.netsenasica.gob.mx

Trimedlure has been shown to be a powerful modulator of this behavior. senasica.gob.mx Field experiments have demonstrated that trimedlure-baited traps can effectively create "artificial leks". preprints.orgsenasica.gob.mx The presence of Trimedlure baits in an orchard significantly increases the number of lekking males and the number of leks formed. senasica.gob.mx This indicates that the chemical cue provided by Trimedlure is sufficient to induce the lek formation behavior in wild male populations. bioone.org

Furthermore, exposure to Trimedlure volatiles can enhance the mating-related behaviors of individual males. Studies have shown that males exposed to Trimedlure exhibit higher levels of pheromone calling and are more successful in attracting females and securing matings compared to unexposed males. bioone.orgsenasica.gob.mxbioone.org This suggests that Trimedlure not only attracts males to a location but also stimulates the very behaviors that are critical for mating success within a lek. bard-isus.com The enhancement of mating competitiveness through Trimedlure exposure has been documented as a short-lived effect, with the advantage being most pronounced on the day following exposure. senasica.gob.mxoup.com

Table 2: Effect of Trimedlure Exposure on Ceratitis capitata Male Behavior

| Behavioral Metric | Effect of Trimedlure Exposure | Supporting Research Finding |

|---|---|---|

| Lek Formation | Increases number of leks and lekking males | Significantly more leks were formed when baits were in place. senasica.gob.mx |

| Pheromone Calling | Increases time spent in calling posture | Exposed males showed higher levels of pheromone calling. bioone.orgsenasica.gob.mx |

| Mate Attraction | Attracts greater numbers of females | Exposed males attracted more females than unexposed males. senasica.gob.mx |

| Mating Success | Increases probability of copulation | Exposed males achieved more matings than unexposed males. bioone.orgbioone.org |

The influence of Trimedlure C extends beyond the initial attraction and flight. Once a male fly has been attracted to a Trimedlure source, its subsequent behaviors are altered. As noted, a primary effect is the enhancement of sexual signaling; males that have been exposed to Trimedlure spend more time in the "calling" posture, releasing their own pheromones. senasica.gob.mx This heightened signaling activity can increase their attractiveness to females, thereby improving their reproductive success. bioone.org

The interaction with Trimedlure can also affect a male's responsiveness to the lure itself. While exposure can prime males for mating behavior, there is also evidence that it can influence subsequent trap capture. hawaii.edu Some studies have found that pre-release exposure of sterile males to Trimedlure did not affect their recapture rates in Trimedlure-baited traps. senasica.gob.mx However, other research involving pre-release exposure to another attractant, ginger root oil, has shown a decrease in the capture of treated males in Trimedlure-baited traps, suggesting a potential habituation or sensory adaptation effect. hawaii.edu Conversely, one large-scale study reported that males exposed to ginger root oil were recaptured in higher numbers in Trimedlure traps. hawaii.edu These seemingly contradictory findings indicate that post-attraction dynamics are complex and may be influenced by factors such as the specific attractant used for pre-exposure, the duration of exposure, and the physiological state of the fly.

Semiochemical Communication and Role in Reproductive Ecology

Trimedlure C is a synthetic chemical compound that functions as a parapheromone, a substance that mimics the effect of a natural pheromone. epa.govresearchgate.net It is primarily utilized as a potent attractant for male fruit flies, particularly the Mediterranean fruit fly, Ceratitis capitata. cabidigitallibrary.orgeagri.org In the context of reproductive ecology, Trimedlure C plays a significant role by exploiting the chemical communication channels that insects use for mating. mdpi.com Semiochemicals, the broad class of chemicals to which Trimedlure C belongs, are pivotal in mediating interactions both within and between species. researchgate.netbioprotectionportal.com They can be classified based on who benefits from the chemical signal: allomones benefit the emitter, kairomones benefit the receiver, and synomones benefit both. researchgate.net Pheromones, on the other hand, mediate interactions between individuals of the same species. bioprotectionportal.comnih.gov Trimedlure C's function as a parapheromone means it is not naturally produced by the insects themselves but elicits a behavioral response similar to a natural pheromone, specifically in the context of mating. slu.seslu.se

The use of Trimedlure C in pest management is a prime example of manipulating insect behavior for control purposes. slu.se By releasing this powerful attractant, it is possible to lure male fruit flies to traps, a method central to monitoring their populations and in "lure-and-kill" strategies. slu.semdpi.com This interference with the natural mating process is a cornerstone of the male annihilation technique (MAT), which aims to drastically reduce the male population to the point where mating and reproduction are significantly hindered or even prevented. slu.se

Mimicry of Natural Pheromones

Trimedlure C's effectiveness stems from its ability to mimic the natural sex pheromones of certain fruit fly species. epa.gov While not a naturally occurring compound, its chemical structure is recognized by the male flies' olfactory receptors, triggering an innate attraction response. eagri.org In many tephritid fruit fly species, males aggregate in leks, where they release pheromones to attract females for mating. researchgate.netsenasica.gob.mx Trimedlure C acts as a powerful analogue to these natural male pheromones, effectively creating artificial "super-leks" that draw in large numbers of males. senasica.gob.mx

Research has shown that the different isomers of Trimedlure have varying levels of attractiveness, with Trimedlure C being the most potent for the Mediterranean fruit fly. herts.ac.ukherts.ac.ukmdpi.com This specificity highlights the nuanced nature of chemoreception in insects, where subtle differences in molecular structure can lead to significant variations in behavioral responses. The attraction of male C. capitata to Trimedlure is so strong that it forms the basis of worldwide monitoring and detection programs for this invasive pest. mdpi.com

Interestingly, exposure to Trimedlure can have lasting effects on male mating behavior. Studies have indicated that males exposed to Trimedlure may exhibit increased pheromone-calling behavior, potentially making them more attractive to females. senasica.gob.mx This suggests that Trimedlure not only mimics the natural pheromone but may also stimulate the males' own reproductive signaling.

The following table summarizes key findings from research on Trimedlure C's mimicry of natural pheromones:

| Research Finding | Species | Significance |

| Trimedlure C is the most attractive isomer to Mediterranean fruit flies. herts.ac.ukherts.ac.ukmdpi.com | Ceratitis capitata | Highlights the specificity of insect chemoreception and the importance of isomeric purity in attractants. |

| Exposure to Trimedlure can increase subsequent pheromone-calling in males. senasica.gob.mx | Ceratitis capitata | Suggests a potential dual effect of mimicry and stimulation of natural mating behaviors. |

| Trimedlure baits can be used to create artificial leks, attracting large numbers of males. senasica.gob.mx | Ceratitis capitata | Demonstrates the practical application of pheromone mimicry in pest management for population monitoring and control. |

| The attraction to Trimedlure is a key component of the male annihilation technique (MAT). slu.se | Tephritid fruit flies | Underscores the ecological impact of using synthetic mimics to disrupt natural reproductive cycles. |

Interplay with other Semiochemicals

The behavioral response of fruit flies to Trimedlure C is not solely an isolated reaction but can be influenced by the presence of other semiochemicals in the environment. up.ac.za For instance, the effectiveness of Trimedlure-baited traps can be affected by the presence of other lures intended for different fruit fly species. researchgate.net Research has shown that combining Trimedlure with methyl eugenol (B1671780), an attractant for Bactrocera dorsalis, can lead to a reduction in the capture of C. capitata. researchgate.net This indicates a potential for interference or a change in the perceived chemical landscape by the target insect.

The table below details the observed interactions of Trimedlure C with other semiochemicals:

| Interacting Semiochemical | Effect on Trimedlure C Efficacy | Context |

| Methyl Eugenol | Reduced capture of C. capitata when used in combination. researchgate.net | Multi-species trapping scenarios. |

| Food-based attractants (e.g., protein baits) | Can be used in conjunction to target both male and female flies for monitoring. mdpi.comslu.se | Integrated pest management programs. |

| Natural host plant volatiles | Likely influences the overall chemical landscape and context for attraction. mdpi.com | Ecological context of insect behavior. |

Field Efficacy and Performance Dynamics in Research Contexts

Spatiotemporal Performance Characterization

Understanding how Trimedlure C performs across space and time is critical for its effective use in pest monitoring and control programs.

The attraction range of a lure defines the area over which it can effectively draw in target insects. For Trimedlure C, this range is not fixed but is influenced by habitat. In field experiments in Hawaii, the effective attraction distance of Trimedlure C was estimated to be significantly different in varying environments. oup.comnih.gov In a macadamia orchard, there was a 65% probability of capturing a male C. capitata at a distance of approximately 14 meters from a single trap. oup.comnih.gov However, in a more exposed lava field habitat, this distance was reduced to about 7 meters, suggesting that environmental and habitat characteristics play a crucial role in defining the lure's reach. oup.comnih.gov Other studies have noted that most recaptures of C. capitata in Trimedlure-baited traps occur between 46 and 60 meters from the trap. insectscience.co.za

These findings are critical for designing effective trapping networks, as the spacing of traps must be optimized based on the specific environment to ensure adequate coverage. senasica.gob.mx A model-based approach defines the attractiveness parameter (λ), where 1/λ represents the distance from a single trap at which the probability of capturing a receptive insect is 65%. oup.com This provides a standardized metric for comparing trap effectiveness across different conditions. researchgate.net

The field longevity of Trimedlure C is a measure of how long the lure remains attractive to male fruit flies under field conditions. This is a critical factor for operational programs, as it dictates the frequency of trap servicing, which has significant cost implications. bioone.org

Liquid Trimedlure applied to cotton wicks, an early method of deployment, has a notoriously short field life, losing attractiveness within 2 to 4 weeks due to its high volatility. bioone.orgsenasica.gob.mxbioone.org The development of solid polymeric plug dispensers was a significant advancement, designed to reduce the volatilization rate and extend the lure's effective lifespan. researchgate.netflvc.orgbioone.org

Studies have consistently shown that the attractiveness of these plugs diminishes over time. In Florida, 2 g plugs were found to be as effective as fresh lures for up to 6 weeks, but their efficacy significantly decreased for plugs aged 8 weeks or more. bioone.orgflvc.org This decline in performance was correlated with the amount of remaining Trimedlure in the plug, with a significant drop in captures observed when the residual content fell to or below 0.4 grams. bioone.orgflvc.org Research has also investigated whether increasing the initial load of the attractant can extend longevity. Studies on 4 g plugs found they could remain effective for up to 8 weeks, but not consistently for 10 or 12 weeks. bioone.orgbioone.org The threshold for effectiveness in these larger plugs was found to be a residual amount of approximately 1.4 g. bioone.org

The table below summarizes findings on the field longevity of different Trimedlure C dispenser types from various studies.

| Dispenser Type | Initial Lure Amount | Effective Longevity | Key Findings |

| Cotton Wick | 2 mL (liquid) | 2–4 weeks | High volatility leads to rapid loss of attractiveness. senasica.gob.mxbioone.orgresearchgate.net |

| Cotton Wick | 0.75 cm³ (liquid) | 4–6 weeks | Remained active for 6 weeks. senasica.gob.mx |

| Cotton Wick | 1.5 cm³ (liquid) | 7–8 weeks | Doubling the dose increased longevity but not initial biological activity. senasica.gob.mx |

| Polymeric Plug | 2 g (solid) | 6 weeks | Catches significantly reduced after 8 weeks; effectiveness threshold at ~0.4 g residual lure. bioone.orgflvc.org |

| Polymeric Plug | 4 g (solid) | 8 weeks | Performance was inconsistent at 10-12 weeks; effectiveness threshold at ~1.4 g residual lure. bioone.org |

| Polyethylene Matrix | 0.75 cm³ | Up to 12 weeks | Attracted more males for longer periods compared to cotton wicks. senasica.gob.mxnih.gov |

Influence of Environmental Variables on Field Performance

Environmental factors, particularly temperature and habitat type, exert a significant influence on the performance of Trimedlure C by affecting its release rate and how it is perceived by the target pest.

The release rate of Trimedlure C from a dispenser is directly and positively correlated with ambient temperature. senasica.gob.mxresearchgate.netbioone.org As temperatures rise, the compound volatilizes more quickly, increasing its concentration in the air. bioone.orgresearchgate.net This relationship has been documented across various studies and dispenser types. researchgate.net For example, one study measured the release rate of Trimedlure from a polymeric plug at three different temperatures, confirming a direct relationship between the rate of weight loss (lure release) and the temperature. senasica.gob.mx

While a higher release rate can enhance attractiveness, it also shortens the field longevity of the lure. bioone.org Under cool conditions with daily maximums between 6-24°C, cotton wicks with Trimedlure remained attractive for 10 weeks, but this dropped to only 2 weeks under warmer conditions of 28-43°C. researchgate.net This temperature dependency is a critical consideration for pest management programs, as replacement schedules may need to be adjusted seasonally. colab.ws

Research into advanced dispensers, such as those made from mesoporous materials, has shown promise in mitigating this issue. These dispensers exhibit a release rate that is less dependent on temperature compared to traditional polymeric plugs, offering more consistent performance across varying thermal conditions. bioone.orgcolab.ws

The following table illustrates the effect of temperature on the release rate of Trimedlure from different dispensers as documented in a comparative study.

| Dispenser Type | Temperature Range (°C) | Increase in Release Rate |

| Polymeric Plug (PP) | 25–40°C | 3.63 times |

| Mesoporous Dispenser (MD) | 25–40°C | 0.14 times |

| Data from Domínguez-Ruiz et al. (2008) bioone.org |

The environment in which a Trimedlure C-baited trap is placed can significantly alter its attractiveness. Field studies have demonstrated that captures can vary between different habitats, even when using identical lures and traps. oup.combioone.org

A mark-release-recapture study in Hawaii directly compared the attraction of C. capitata to Trimedlure in a macadamia orchard versus an exposed lava field. nih.gov The results showed a significantly shorter attraction distance in the lava field (7 m) compared to the orchard (14 m). oup.comoup.com This difference was attributed to factors like higher wind speeds and the weaker flight capability of C. capitata in the more exposed environment, which could blow the flies out of the trap grid. oup.com

Another study comparing Trimedlure to an alternative lure (enriched ginger root oil) found that while Trimedlure captures were consistent between a citrus grove and another site, the alternative lure's performance varied significantly between the two habitats. bioone.org This suggests that Trimedlure may offer more stable performance across different agricultural landscapes compared to some other attractants. These habitat-specific effects underscore the importance of conducting site-specific evaluations to optimize trapping strategies. senasica.gob.mx

Dispenser Technologies and Formulation Research

The evolution of dispenser technology has been central to improving the field performance of Trimedlure C. Research has focused on developing controlled-release systems that optimize the lure's emission rate to maximize attractiveness while extending its field longevity. nih.gov

The earliest and simplest dispenser was the cotton wick, saturated with liquid Trimedlure. senasica.gob.mx However, its high volatility and short lifespan in the field prompted the development of solid dispensers. bioone.orgsenasica.gob.mx Polymeric plugs became the standard, embedding Trimedlure in a solid matrix to slow down and regulate its release. researchgate.netflvc.org These plugs significantly reduce volatilization and extend the effective field life of the lure compared to liquid-baited wicks. bioone.orgflvc.org

Further innovations have explored different materials and designs:

Polyethylene Matrix Dispensers: These have been shown to be more efficient than cotton wicks, attracting more males for up to 12 weeks by prolonging the release of Trimedlure. senasica.gob.mxnih.gov

Mesoporous Dispensers: These inorganic material-based dispensers have demonstrated a longer lifetime than polymeric plugs and, crucially, a release rate that is less dependent on temperature, offering more stable and predictable performance. bioone.orgcolab.ws

Solid Triple Lure Wafers: Research has also been conducted on solid wafers that combine Trimedlure with other fruit fly attractants (like methyl eugenol (B1671780) and raspberry ketone) and an insecticide (DDVP). oup.com These "lure and kill" devices aim to provide a multi-species tool for detection and male annihilation, with performance comparable to standard single-lure plugs. oup.com

The primary goal of this research is to balance the opposing trends of lure release: high volatility enhances short-term attractiveness but shortens the effective lifespan. bioone.org By controlling the release, advanced dispensers aim to maintain an optimal emission rate for a longer duration, reducing labor and material costs for large-scale monitoring and control programs. nih.gov

Polymeric Matrix Systems for Controlled Release

The transition from liquid-baited lures on cotton wicks to solid-state dispensers marked a significant advancement in trapping technology for C. capitata. Polymeric matrix systems are now the standard for dispensing Trimedlure, designed to reduce its high volatility and extend its field longevity. bioone.orggoogle.com These dispensers are typically formulated as polymeric plugs containing the Trimedlure attractant. ekb.eg

Initial research demonstrated that polymeric plugs containing 70% Trimedlure by weight could effectively extend the lure's lifetime. researchgate.net Standard plugs are commonly loaded with 2 grams of Trimedlure and are recommended for replacement every 6 weeks under standard field conditions. bioone.org Studies have shown that these 2 g plugs maintain effectiveness, capturing a significant number of flies, for approximately 8 weeks. researchgate.netbioone.org To further prolong efficacy, 4-gram plugs were developed. Field trials indicated that these higher-load dispensers could remain attractive for 12 weeks or even longer, significantly outlasting the 2 g plugs. researchgate.netbioone.org The release rate from these polymeric systems is directly influenced by temperature; as ambient temperature increases, the rate of Trimedlure volatilization also increases. researchgate.netresearchgate.net

Interactive Table: Performance of Trimedlure Polymeric Plug Dispensers

| Dispenser Type | Trimedlure Load | Effective Field Longevity | Key Findings | Citations |

|---|---|---|---|---|

| Polymeric Plug | 2 g | ~8 weeks | Extended effective lifetime compared to cotton wicks. | researchgate.net |

| Polymeric Plug | 4 g | ≥12 weeks | Further extended duration of effectiveness beyond the 2 g plug. | researchgate.netbioone.org |

| Polymeric Plug | 2 g | 8-10 weeks | Initial release rate of 3.5 mg/hour at 25°C. |

Influence of Diluents and Additives on Release Kinetics

To modify the release profile of Trimedlure and extend its active life, various additives and diluents have been investigated. These "extenders" are typically high boiling point, oil-based substances mixed with Trimedlure to decrease its volatility. bioone.orgresearchgate.net The most prominent and commercially available of these formulations is known as Capilure®. bioone.orgoup.com

Research confirms that the inclusion of these extenders makes Capilure more persistent in the field than pure Trimedlure, with some studies noting its attractiveness for as long as 10 to 36 weeks. hawaii.edu However, this extended longevity can come at the cost of initial attractiveness. Several field trials have found that while Capilure lasts longer, it is significantly less attractive than pure Trimedlure during the initial weeks of deployment. bioone.orgresearchgate.netnih.gov For instance, one study noted that traps baited with fresh Trimedlure captured similar numbers of flies as those with fresh Capilure, but when the lures were aged, the Trimedlure-baited traps were significantly more effective. hawaii.edu Another study found Capilure's attractiveness was substantially reduced after the second week compared to Trimedlure. researchgate.net

Interactive Table: Effect of Additives on Trimedlure Performance (Trimedlure vs. Capilure)

| Lure Formulation | Key Characteristic | Performance Finding | Citations |

|---|---|---|---|

| Trimedlure (TML) | Standard formulation without extenders. | More attractive in the initial weeks of deployment compared to Capilure. | bioone.orghawaii.eduresearchgate.net |

| Capilure® | TML with extenders to reduce volatility. | Retains attractiveness longer than TML but is often less effective in the first 8 weeks. | bioone.orgresearchgate.net |

| Capilure® | TML with extenders. | Prolonged the effective life of the attractant from 1 to 3 months in one study. | oup.comsenasica.gob.mx |

Comparative Analysis of Dispenser Designs

The evolution of dispenser technology has been crucial for improving the efficiency of C. capitata monitoring programs. The earliest dispenser type, a cotton wick saturated with liquid Trimedlure, had a limited field life, typically losing effectiveness within 2 to 4 weeks. researchgate.netresearchgate.net

The development of controlled-release formulations represented a major improvement. Two key designs emerged:

Polymeric Plugs: These solid dispensers, often containing 2 g or 4 g of Trimedlure, became the industry standard. google.comekb.eg They significantly prolong the release of the attractant, with a 2 g plug lasting about 8 weeks and a 4 g plug for 12 weeks or more. researchgate.net

Plastic Laminates: These dispensers also extended the effective lifetime of a 2 g Trimedlure load to approximately 8 weeks. researchgate.net

More recently, novel dispenser materials have been explored. Mesoporous inorganic materials, such as zeolites, have been evaluated as an alternative to polymeric matrices. researchgate.netsenasica.gob.mx Research demonstrated that mesoporous dispensers loaded with 1.8 g of Trimedlure had a significantly longer lifetime than standard polymeric plugs. researchgate.net A key advantage of these inorganic dispensers is that the attractant release rate is less dependent on temperature compared to polymeric systems, leading to a more consistent emission profile under fluctuating environmental conditions. researchgate.netsenasica.gob.mx

Interactive Table: Comparison of Trimedlure Dispenser Designs

| Dispenser Design | Typical Load | Field Longevity | Key Characteristics | Citations |

|---|---|---|---|---|

| Cotton Wick | 2 mL (liquid) | 2-4 weeks | High volatility, short field life, effectiveness highly dependent on temperature. | researchgate.netresearchgate.net |

| Polymeric Plug | 2-4 g (solid) | 8-12+ weeks | Slower, more controlled release; extended longevity; performance is temperature-dependent. | researchgate.netbioone.orgresearchgate.net |

| Plastic Laminate | 2 g (solid) | ~8 weeks | An effective controlled-release alternative to cotton wicks. | researchgate.net |

| Mesoporous Dispenser | 1.8 g (solid) | >12 weeks | Longer lifetime than polymeric plugs; release rate is less dependent on temperature. | researchgate.netsenasica.gob.mx |

Comparative Efficacy with Alternative Attractants

While Trimedlure has been the standard for decades, research has continually sought more powerful or cost-effective attractants for C. capitata. This has led to direct field comparisons with other synthetic and natural lures.

Head-to-Head Field Trials with Ceralure Formulations

Ceralure, an iodinated analog of Trimedlure, has been identified as a more potent and persistent attractant. google.com Specifically, the Ceralure B1 isomer has been the focus of intensive comparison with Trimedlure C. Field trials have consistently demonstrated the superiority of Ceralure B1. nih.govusda.govresearchgate.net

In tests comparing equal molar amounts on cotton wicks, Ceralure B1 was as attractive as Trimedlure C for the first two days and then significantly more attractive at 4 and 7 days. nih.govoup.com Analysis of the wicks showed that Trimedlure C was only detectable for 2 days, while Ceralure B1 was present after 7 days, indicating greater persistence. nih.govoup.com

Further studies using controlled-release dispensers found that a 150 mg Ceralure B1 coin was equally as attractive as a standard 2 g Trimedlure plug. nih.govusda.gov When the dosage was increased, a 300 mg Ceralure B1 coin was significantly more attractive than the 2 g Trimedlure plug over a 6- to 8-week period. nih.govusda.govresearchgate.net Research into the stereochemistry of Ceralure B1 has shown that the (-)-enantiomer is particularly effective, proving to be 4 to 9 times more attractive than commercial Trimedlure. oup.com

Interactive Table: Comparative Field Performance of Trimedlure vs. Ceralure B1

| Lure Formulation & Dispenser | Test Duration | Comparative Efficacy | Citations |

|---|---|---|---|

| Ceralure B1 (on wick) vs. Trimedlure C (on wick) | 7 days | Ceralure B1 was equally attractive for 2 days, then significantly more attractive at 4 and 7 days. | nih.govoup.com |

| 150 mg Ceralure B1 (coin) vs. 2 g Trimedlure (plug) | 6-8 weeks | Equally attractive. | nih.govusda.govresearchgate.net |

| 300 mg Ceralure B1 (coin) vs. 2 g Trimedlure (plug) | 6-8 weeks | Ceralure B1 was significantly more attractive. | nih.govusda.govresearchgate.net |

| (-)-Ceralure B1 vs. Commercial Trimedlure | Multiple Trials | (-)-Ceralure B1 was 4-9 times more attractive. | oup.com |

Comparisons with Other Synthetic Lures (e.g., Capilure)

Capilure is a commercial formulation containing Trimedlure mixed with extenders to prolong its field life. oup.com While not a distinct chemical, its performance as a lure formulation has been compared directly against standard Trimedlure. Studies have yielded mixed results regarding its relative effectiveness. Some early research suggested Capilure was as attractive as Trimedlure but lasted three times longer. entsocnsw.org.au Another study found it as effective or more effective than Trimedlure alone, extending its life from one to three months. oup.comsenasica.gob.mx

However, other research has found that standard Trimedlure outperforms Capilure, particularly in the initial period after deployment. hawaii.edu Traps with fresh Trimedlure plugs generally captured more male flies than those with Capilure when aged for 1, 3, 8, or 10 weeks. hawaii.edu Another study found that while Capilure retained its attractiveness longer, it captured significantly fewer flies than Trimedlure over an 8-week period. researchgate.net This suggests a trade-off between initial potency and longevity.

Interactions with Natural Product Attractants (e.g., α-Copaene)

α-Copaene is a naturally occurring sesquiterpene found in various plants, including host fruits of the Mediterranean fruit fly, and is a powerful male attractant. mdpi.comresearchgate.net Multiple studies have demonstrated that α-Copaene is significantly more attractive to male C. capitata than Trimedlure. Research has quantified this difference, showing α-Copaene to be between 2 and 6 times more attractive than commercial Trimedlure. mdpi.comresearchgate.net

In field trials, traps baited with a natural oil formulation rich in α-Copaene captured more male flies than traps with standard 2 g Trimedlure plugs. researchgate.netcolab.ws In one longevity trial, α-Copaene lures that were aged 16-18 weeks still captured more flies than Trimedlure plugs that were renewed every six weeks. researchgate.net The interaction between these attractants is of interest, as research suggests that the most active synthetic lures, like Ceralure B1, may function by mimicking the steric structure of natural compounds like (+)-α-copaene, potentially interacting with the same odorant receptors in the fly. senasica.gob.mx

Integration with Food-Based Attractants (e.g., Biolure)

Research conducted in various agricultural settings has explored the performance dynamics of combining Trimedlure with food-based attractants. A study in a Hawaiian coffee plantation assessed the potential to suppress C. capitata by comparing traps baited with Trimedlure (TML) alone, Biolure alone, and a combination of both, against an untreated control. researchgate.netnih.gov The experiments were conducted during both the coffee season, when the fly population was dense, and the non-coffee season. researchgate.netnih.govsenasica.gob.mx

During the coffee season, all trapping strategies were significantly more effective than the untreated control. nih.govsenasica.gob.mx The combination of Biolure and a triple-lure dispenser (TMR) that included Trimedlure resulted in the highest average fly capture, though it was not statistically superior to Biolure or TMR used alone. researchgate.netnih.gov In the non-coffee season, a similar pattern was observed where all treatments were better than the control, and the combination of Biolure and TML again yielded the highest capture rate. researchgate.netnih.govsenasica.gob.mx Notably, the research found that captures were not significantly lower in plots treated with the combination of Biolure and TML compared to plots with either lure alone, suggesting an additive effect rather than a synergistic one in terms of flies captured per trap. researchgate.netnih.gov

Table 1: Mean Captures of C. capitata in Hawaii Coffee Plantation

| Season | Treatment | Mean Flies per Trap per Week |

|---|---|---|

| Coffee Season | Biolure + TMR | 13.50 nih.gov |

| TMR | 11.28 nih.gov | |

| Biolure | 9.57 nih.gov | |

| Control | 36.06 nih.gov | |

| Non-Coffee Season | Biolure + TML | 1.77 researchgate.netnih.gov |

| Biolure | 1.43 researchgate.netnih.gov | |

| TML | 0.95 researchgate.netnih.gov | |

| Control | 2.81 researchgate.netnih.gov |

*TMR: Triple-lure dispenser with Trimedlure, Methyl Eugenol, and Raspberry Ketone. researchgate.net

Another study conducted in a Turkish orange orchard as part of an Integrated Pest Management (IPM) program utilized both female-targeted (Biolure) and male-targeted (Trimedlure) attractants for mass trapping. aloki.hu The objective was to compare the effectiveness of this integrated approach with chemical control and an untreated control. aloki.hu The mass trapping plots, which used both types of lures, provided detailed insights into the captured population's sex ratio. aloki.hu Over two years, the traps consistently captured a higher percentage of females than males, demonstrating the effectiveness of the food-based component in targeting the female population. aloki.hu This is crucial for control, as it directly impacts the reproductive potential of the pest population. The ratio of infected fruits at harvest was lower in the IPM plot compared to plots using only Biolure or Trimedlure individually. aloki.hu

Table 2: Sex Ratio of C. capitata Captured in Mass Trapping Plots (Biolure + Trimedlure) in a Turkish Orchard

| Year | Plot Type | Male Ratio (%) | Female Ratio (%) |

|---|---|---|---|

| 2015 | Female Mass Trapping (FMT) | 25.27 aloki.hu | 74.73 aloki.hu |

| Integrated Pest Management (IPM) | 23.70 aloki.hu | 76.30 aloki.hu | |

| 2016 | Female Mass Trapping (FMT) | 24.18 aloki.hu | 75.82 aloki.hu |

| Integrated Pest Management (IPM) | 22.83 aloki.hu | 77.17 aloki.hu |

Further research in Guatemala during a sterile male release program directly compared captures in Jackson traps baited with Trimedlure to dry traps baited with a synthetic food-based attractant (the components of Biolure). nih.gov The results highlighted the distinct roles of each lure: more wild and sterile males were captured in Trimedlure traps, while significantly more wild and sterile females were captured in the food-based traps. nih.gov Specifically, females constituted about 60% of the wild flies caught in the food-based traps, whereas Trimedlure traps caught no females. nih.gov The capture ratio of males in Trimedlure traps to food-based traps was 6.5:1 for sterile flies and 1.7:1 for wild flies. nih.gov These findings underscore that traps with food-based attractants can effectively monitor wild fly populations, complementing the male-specific data from Trimedlure traps. nih.gov

Methodological Advances in Trimedlure C Research

Advanced Trapping System Design and Optimization

The effective monitoring and control of the Mediterranean fruit fly, Ceratitis capitata, relies heavily on the efficiency of trapping systems. Research has continuously sought to improve trap design and optimize their use with attractants like Trimedlure C.

Trap Type Evaluation (e.g., Jackson Traps, McPhail Traps)

The selection of trap type is a critical factor influencing the capture rates of C. capitata. Two commonly evaluated traps are the Jackson trap and the McPhail trap.

Jackson traps , often baited with the male-specific attractant Trimedlure, have been a standard for detecting and monitoring C. capitata populations for many years. mdpi.comresearchgate.net These traps are particularly effective for male capture and are widely used in surveillance programs. mdpi.comsenasica.gob.mx

The choice between Jackson and McPhail traps often depends on the specific goals of a program—whether it is early detection of male flies, for which Jackson traps with Trimedlure are highly specific, or broader population monitoring that includes females. researchgate.netoup.com Some studies even suggest using both types of traps to get a more complete picture of the medfly population. oup.com

Table 1: Comparative Efficacy of Trap Types with Different Lures This table is interactive. Click on the headers to sort the data.

| Trap Type | Lure Type | Target Sex | Relative Capture Efficiency | Primary Use | Source |

|---|---|---|---|---|---|

| Jackson Trap | Trimedlure | Male | High for males | Detection, Monitoring | mdpi.comsenasica.gob.mx |

| McPhail Trap | 3-component synthetic lure | Male & Female | Higher total capture than Jackson/Trimedlure in some studies | Monitoring, Mass Trapping | oup.com |

| McPhail Trap | NuLure/borax | Male & Female | Standard female-targeted system in some regions | Monitoring | senasica.gob.mxoup.com |

| Tephri Trap | Trimedlure | Male | High for males | Monitoring | unirioja.es |

| Tephri Trap | 3-component lure (Tripack™) | Male & Female | Lower total capture than Trimedlure in one study | Monitoring | unirioja.es |

Electronic Trapping Systems for Remote Monitoring

A significant advancement in trapping technology is the development of electronic trapping systems (e-traps) for remote monitoring. fruitflies-ipm.eu These systems automate the process of insect detection and identification, reducing the costs and labor associated with manual trap servicing. iaea.org

E-traps are often modified versions of standard traps like the McPhail or Jackson trap. fruitflies-ipm.euiaea.org They are equipped with sensors, such as micro-cameras, that capture images of the trapped insects. fruitflies-ipm.eu These images are then transmitted via a cellular network to a central server for processing and counting. fruitflies-ipm.eu This allows for real-time monitoring of fruit fly populations. fruitflies-ipm.euresearchgate.net

These automated systems can be baited with lures like Trimedlure for medflies. fruitflies-ipm.euiaea.org They are designed to be autonomous, with long-lasting batteries that can power the device for several months in the field. fruitflies-ipm.eu The data collected can be used for creating detailed population maps, developing prediction models, and issuing warnings to growers. researchgate.net Field tests in various Mediterranean countries have demonstrated the ability of e-traps to transmit real-time images with high specificity for different fruit fly species. researchgate.net

Analytical Techniques for Isomer Separation and Quantification

Trimedlure is a complex mixture of eight isomers, and the attractiveness to the Mediterranean fruit fly varies significantly among them. Therefore, the ability to separate and quantify these isomers is crucial for quality control and for understanding the structure-activity relationship. researchgate.netresearchgate.netsenasica.gob.mx

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to isolate the various isomers of Trimedlure. researchgate.net Researchers have successfully used HPLC to separate the eight racemic isomers (four trans and four cis) from the mixture. researchgate.netresearchgate.net This separation allows for the determination of the relative attractiveness of each isomer in field tests. researchgate.net

The process often involves using a reversed-phase column with a mobile phase consisting of solvents like acetonitrile (B52724) and water. researchgate.netnih.gov By isolating the isomers, their individual biological activity can be assessed, leading to the identification of the most attractive components, such as Trimedlure C. researchgate.netsenasica.gob.mx

Gas Chromatography (GC) and GC-FTIR Spectroscopy

Gas Chromatography (GC) is another essential analytical method for Trimedlure analysis. It has been used to devise methods for analyzing the composition of commercial Trimedlure, ensuring the quality of the attractant used in pest detection programs. oup.com Early GC methods could estimate the four trans isomers present in commercial products. oup.com More advanced capillary GC techniques have enabled the separation of all eight isomers. senasica.gob.mx

The coupling of GC with Fourier Transform Infrared (FTIR) spectroscopy (GC-FTIR) provides an even more powerful tool for analysis. researchgate.net GC-FTIR offers a unique "fingerprinting" ability based on the distinct infrared absorbances of different molecules, which is particularly advantageous for distinguishing between isomers that may have similar mass spectra. epa.govmdpi.com This technique has been successfully applied to the analysis of Trimedlure isomers, allowing for their structural confirmation. researchgate.netresearchgate.net The ability of GC-FTIR to differentiate between isomers is critical for structure elucidation studies. mdpi.com

Table 2: Analytical Techniques for Trimedlure Isomer Analysis This table is interactive. Click on the headers to sort the data.

| Technique | Application in Trimedlure Research | Key Findings/Capabilities | Source |

|---|---|---|---|

| HPLC | Isolation of the eight racemic isomers. | Allows for purification of isomers for individual bioassays. | researchgate.netresearchgate.net |

| GC | Quantification of trans isomers in commercial products; Separation of all eight isomers. | Ensures quality control of attractants; enables detailed composition analysis. | senasica.gob.mxoup.com |

| GC-FTIR | Structural analysis and confirmation of separated isomers. | Provides unique spectral "fingerprints" for isomer differentiation. | researchgate.netresearchgate.netepa.gov |

Mark-Release-Recapture Methodologies in Population Studies

Mark-release-recapture (MRR) is a fundamental ecological methodology used to study various aspects of an insect population, including its size, dispersal, and the attractiveness of lures like Trimedlure C. oup.comoup.com

In a typical MRR study involving C. capitata and Trimedlure, a known number of sterile male flies are marked with a fluorescent powder and released at a central point within a grid of traps. oup.comoup.com These traps, often Jackson traps, are baited with Trimedlure and contain sticky panels to capture the flies. oup.comoup.com